



ATTO 594 for dSTORM and PALM Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ATTO 594	
Cat. No.:	B15552726	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 594, a fluorescent dye belonging to the rhodamine family, has emerged as a valuable tool for super-resolution microscopy techniques such as direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Photoactivated Localization Microscopy (PALM).[1] [2][3][4][5][6] Its characteristic features include strong absorption, high fluorescence quantum yield, excellent photostability, and high water solubility, making it highly suitable for single-molecule detection applications.[4][7][8] This document provides detailed application notes and protocols for utilizing ATTO 594 in dSTORM and PALM imaging, enabling researchers to achieve high-quality super-resolution images.

ATTO 594's photophysical properties make it a robust fluorophore for demanding imaging conditions.[7][8] Its excitation and emission maxima are well-suited for common laser lines used in super-resolution microscopy.[6] Furthermore, its hydrophilic nature is advantageous for labeling biological molecules in aqueous environments.[1][8]

Data Presentation

Table 1: Spectroscopic Properties of ATTO 594



Property	Value	Reference
Excitation Maximum (\(\lambda\)ex)	601 nm	[3]
Emission Maximum (λem)	627 nm	[3]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield (Φ)	0.85	[3]
Fluorescence Lifetime (τ)	3.9 ns	[3]

Table 2: Recommended Starting Conditions for ATTO 594 dSTORM

Parameter	Recommendation	Notes
Laser Line	594 nm or 561 nm	ATTO 594 can be efficiently excited by both laser lines.
Excitation Power Density	1 - 5 kW/cm²	Start at the lower end and increase gradually to achieve optimal blinking.
Imaging Buffer	MEA-based buffer with oxygen scavenging system (GLOX)	A common and effective buffer for rhodamine dyes. See Protocol 2 for recipe.
Thiol Concentration (MEA)	10-100 mM	Higher concentrations can increase off-switching rates. Optimization may be required.
Camera Exposure Time	10 - 50 ms	Adjust based on the blinking rate and signal-to-noise ratio.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with ATTO 594

Methodological & Application





ATTO 594 is available with different reactive groups for covalent labeling of target proteins. The two most common forms are NHS-ester for labeling primary amines (e.g., lysine residues) and maleimide for labeling free thiols (e.g., cysteine residues).[1][9]

1A: Labeling with **ATTO 594** NHS-ester[10][11][12][13]

- Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein solution contains Tris or other amine-containing buffers, it must be dialyzed against PBS.
- Dye Preparation: Immediately before use, dissolve ATTO 594 NHS-ester in anhydrous DMSO to a concentration of 1-10 mg/mL.
- Labeling Reaction: Add the dissolved ATTO 594 NHS-ester to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. Incubate for 1 hour at room temperature, protected from light.
- Purification: Remove unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or by dialysis. For the highly hydrophilic ATTO 594, a longer gel filtration column may be necessary for optimal separation.[1]

1B: Labeling with ATTO 594 Maleimide[9][14]

- Protein Preparation: Dissolve the protein in a suitable buffer at pH 7.0-7.5 (e.g., PBS). If necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2carboxyethyl)phosphine).
- Dye Preparation: Immediately before use, dissolve ATTO 594 maleimide in anhydrous DMSO or DMF.
- Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C in the dark.
- Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione) to consume excess maleimide.



 Purification: Separate the labeled protein from free dye using a size-exclusion chromatography column or dialysis.

Protocol 2: Sample Preparation and dSTORM Imaging of ATTO 594-labeled Samples

This protocol outlines the general steps for preparing and imaging cells labeled with **ATTO 594** for dSTORM.

- · Cell Culture and Fixation:
 - Culture cells on high-precision glass coverslips (#1.5H).
 - Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
- Permeabilization (for intracellular targets):
 - Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
- Blocking:
 - Block non-specific binding sites by incubating with a blocking buffer (e.g., 3-5% BSA in PBS) for 1 hour.
- Immunolabeling:
 - Incubate with the primary antibody targeting the protein of interest for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the ATTO 594-conjugated secondary antibody for 1 hour at room temperature in the dark.
 - Wash three times with PBS.
- dSTORM Imaging Buffer Preparation (MEA/GLOX):[2][15][16]



- Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl.
- Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose.
- GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 μL of catalase (17 mg/mL) in 200 μL of Buffer A. This solution can be stored at 4°C for up to two weeks.
- 1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCI.
 Adjust the pH to 7.5-8.5. This stock can be stored at 4°C for up to two weeks or at -20°C for longer periods.[2]
- $\circ~$ Final Imaging Buffer: Immediately before imaging, mix 620 μL of Buffer B with 70 μL of 1 M MEA and 7 μL of GLOX solution.
- dSTORM Imaging:
 - Mount the coverslip onto a microscope slide with a chamber for the imaging buffer.
 - Add the freshly prepared dSTORM imaging buffer.
 - Illuminate the sample with a 594 nm or 561 nm laser at a power density of 1-5 kW/cm².
 - Acquire a series of images (typically 10,000-50,000 frames) with an exposure time of 10-50 ms.

Protocol 3: PALM Imaging using ATTO 594 with Self-Labeling Tags (SNAP-tag®/HaloTag®)

For PALM imaging of genetically encoded proteins, self-labeling tags such as SNAP-tag® or HaloTag® can be utilized in conjunction with **ATTO 594** substrates.

- Transfection: Transfect cells with a plasmid encoding the protein of interest fused to a SNAPtag® or HaloTag®.
- Cell Culture: Culture the transfected cells on high-precision glass coverslips.
- Labeling:



- \circ Prepare a staining solution of the **ATTO 594**-SNAP/Halo substrate (typically 0.1-1 μ M) in pre-warmed cell culture medium.[17][18]
- Incubate the cells with the staining solution for 30 minutes under optimal growth conditions.[17]
- Wash the cells extensively with fresh medium to remove unbound dye.
- · Fixation and Imaging:
 - Fix the cells as described in Protocol 2 (Step 1).
 - Prepare the dSTORM imaging buffer as described in Protocol 2 (Step 5).
 - Perform imaging as described in Protocol 2 (Step 6).

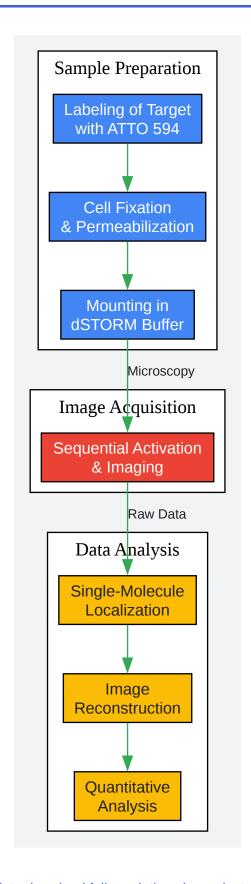
Mandatory Visualizations



Click to download full resolution via product page

Caption: Photoswitching mechanism of ATTO 594 in dSTORM.

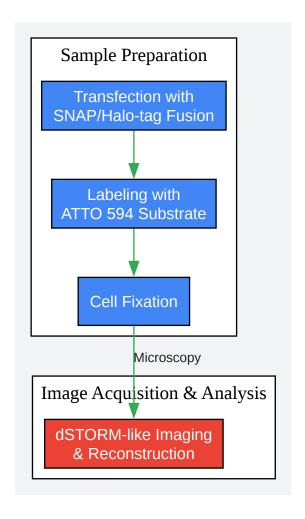




Click to download full resolution via product page

Caption: General workflow for a dSTORM experiment.





Click to download full resolution via product page

Caption: Workflow for PALM imaging using ATTO 594 with self-labeling tags.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. spectra.arizona.edu [spectra.arizona.edu]
- 2. Stochastic optical reconstruction microscopy (STORM) PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATTO 590 | Products | Leica Microsystems [leica-microsystems.com]
- 4. FluoroFinder [app.fluorofinder.com]







- 5. ATTO 594 | Products | Leica Microsystems [leica-microsystems.com]
- 6. Panel Builder [beta.fluorofinder.com]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. leica-microsystems.com [leica-microsystems.com]
- 15. augusta.edu [augusta.edu]
- 16. mvi-inc.com [mvi-inc.com]
- 17. SNAP labeling protocol [abberior.rocks]
- 18. HaloTag labeling protocol [abberior.rocks]
- To cite this document: BenchChem. [ATTO 594 for dSTORM and PALM Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552726#atto-594-for-dstorm-and-palm-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com